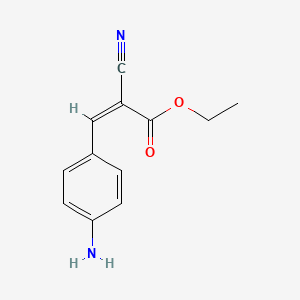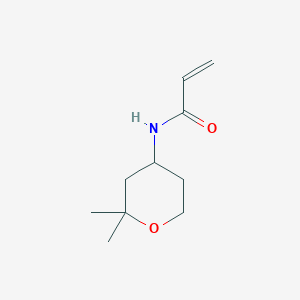
N-(4-phenylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenylphenyl)prop-2-enamide, also known as NPP, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor and has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
N-(4-phenylphenyl)prop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. Activation of the CB1 receptor by N-(4-phenylphenyl)prop-2-enamide leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(4-phenylphenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-phenylphenyl)prop-2-enamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, N-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-phenylphenyl)prop-2-enamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This allows for the specific modulation of the CB1 receptor signaling pathway without affecting other signaling pathways. However, one of the limitations of using N-(4-phenylphenyl)prop-2-enamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Zukünftige Richtungen
There are several future directions for the study of N-(4-phenylphenyl)prop-2-enamide. One area of interest is the potential use of N-(4-phenylphenyl)prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective CB1 receptor agonists for therapeutic use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-phenylphenyl)prop-2-enamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(4-phenylphenyl)prop-2-enamide, or N-(4-phenylphenyl)prop-2-enamide, is a potent agonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases. While there are advantages and limitations to using N-(4-phenylphenyl)prop-2-enamide in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-phenylphenyl)prop-2-enamide involves the reaction of 4-phenylbenzaldehyde with propargyl bromide in the presence of a base to yield the corresponding propargyl alcohol. This intermediate is then reacted with ammonium acetate and palladium catalyst to form N-(4-phenylphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(4-phenylphenyl)prop-2-enamide has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(4-phenylphenyl)prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFPDDAAXIPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

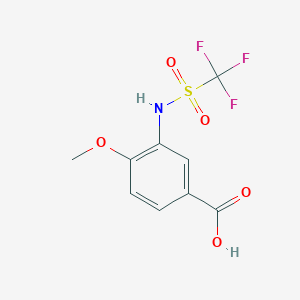
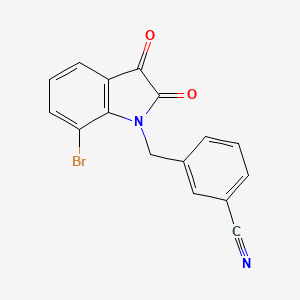
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
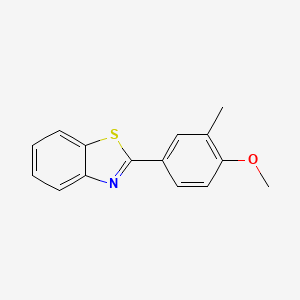
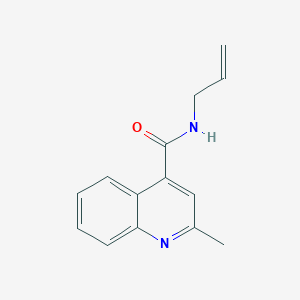

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)


![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)

